methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine ring system. The structure features:
- 3-Carboxylate ester (methyl): Provides hydrophobicity and modulates electronic properties.
- 4-(3-Chlorophenyl) substituent: Introduces an electron-withdrawing chlorine atom at the meta position, influencing steric and electronic interactions.
- 7-Methyl group: Contributes to steric bulk and lipophilicity.
- 5-Oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine core: Stabilizes the bicyclic framework through conjugation and hydrogen bonding .
Synthetic protocols for analogous compounds (e.g., 3z, 3aa, 3ab in ) involve refluxing precursors in dimethylformamide (DMF) or ethanol, yielding crystalline products with moderate-to-high yields (59–66%) .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-8-6-11-13(16(21)20-8)12(9-4-3-5-10(18)7-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZQRAUCQVQISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound is characterized by a pyrano[3,2-c]pyridine core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors such as 4-hydroxycoumarin and various substituted phenyl compounds. The synthesis process may include catalytic reactions using bases like KF-montmorillonite to facilitate the formation of the pyrano derivative.
Biological Activity
Research indicates that compounds with structures similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Many derivatives of pyrano compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and colon cancer cells (e.g., HCT-116) .
- A study reported that certain derivatives exhibited potent activity against triple-negative breast cancer (TNBC) cell lines, with one compound showing a GI50 value of 13 µM .
- Antimicrobial Properties :
- Other Pharmacological Effects :
Case Studies
Several studies have investigated the biological activities of this compound and related compounds:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that some derivatives exhibited significant anti-proliferative activity against breast cancer cells (MCF-7), indicating the compound's potential for further development as an anticancer drug .
Anti-inflammatory Effects
The compound has shown promise as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Molecular docking studies suggest that methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate could be optimized for enhanced anti-inflammatory potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrano-pyridine scaffold can significantly influence its pharmacological properties:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Amino Group | Enhances anticancer activity |
| 4 | Chlorophenyl | Increases anti-inflammatory potential |
| 7 | Methyl Group | Improves lipophilicity and cellular uptake |
Case Study: Anticancer Activity
In a study evaluating various derivatives of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo compounds, one derivative showed a notable IC50 value against MCF-7 cells at concentrations as low as 10 µM, indicating strong anticancer potential.
Case Study: Anti-inflammatory Screening
Another study utilized molecular docking to assess the binding affinity of this compound to the active site of 5-lipoxygenase, revealing a favorable interaction profile that supports its development as an anti-inflammatory agent.
Chemical Reactions Analysis
Condensation Reactions
The amino group at the C2 position participates in condensation reactions with aldehydes or ketones. For example:
-
Reagents/Conditions : Aromatic aldehydes (e.g., benzaldehyde), ethanol/pyridine (1:1), reflux (6–8 hours) .
-
Outcome : Formation of Schiff bases or fused pyrano-pyridine derivatives via Knoevenagel-type mechanisms.
This reactivity is exploited in synthesizing spirocyclic compounds when reacting with α-cyanoacrylic esters .
Nucleophilic Substitution at the 3-Chlorophenyl Group
The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS):
-
Reagents/Conditions : Amines (e.g., piperidine), DMSO, 80–100°C.
-
Outcome : Replacement of the chlorine atom with nucleophiles (e.g., -NH2, -OCH3) to generate analogs for structure-activity studies.
Oxidation Reactions
The pyran ring’s dihydro moiety is susceptible to oxidation:
-
Reagents/Conditions : KMnO4 in acidic or neutral media, room temperature.
-
Outcome : Conversion to fully aromatic pyrido-pyran derivatives, enhancing π-conjugation.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Reagents/Conditions :
-
Acidic: HCl (6M), reflux, 4–6 hours.
-
Basic: NaOH (10%), ethanol, 60°C, 3 hours.
-
-
Outcome : Formation of the corresponding carboxylic acid, which can be further functionalized (e.g., amidation).
Acetylation of the Amino Group
The primary amino group reacts with acetylating agents:
-
Reagents/Conditions : Acetic anhydride, pyridine, 0°C → room temperature.
-
Outcome : Formation of N-acetyl derivatives, confirmed via IR (loss of NH2 stretch at ~3300 cm⁻¹) and NMR (appearance of -COCH3 signal at δ 2.1 ppm).
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Outcome : Formation of tricyclic systems (e.g., pyrano-pyrido-quinoline) through intramolecular cyclization .
Research Significance
Derivatives synthesized via these reactions have demonstrated anti-proliferative activity against cancer cell lines (e.g., SW-480, MCF-7), with IC50 values ranging from 26.6–42.6 μM . The 3-chlorophenyl and pyrano-pyridine motifs are critical for binding to biological targets such as cyclin-dependent kinases (CDKs) .
Reaction Mechanisms and Optimization
-
Catalysts : Piperidine or ammonium acetate enhances condensation efficiency by deprotonating active methylene groups .
-
Solvent Effects : Polar aprotic solvents (DMSO) improve NAS rates, while ethanol facilitates cyclization .
-
Temperature Control : Higher temperatures (>100°C) promote side reactions (e.g., decarboxylation), necessitating precise thermal regulation.
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for drug discovery and mechanistic studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Position
The 4-aryl group significantly impacts physicochemical properties and biological interactions. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (e.g., Cl) at the 4-position increase polarity and may enhance binding to electrophilic targets.
Substituent Variations at the 6-Position
The 6-position in the dihydropyran ring can accommodate alkyl or aryl groups, altering steric and electronic profiles:
Key Findings :
Functional Group Modifications
Carboxylate vs. Carbonitrile Derivatives
Implications for Drug Design
- Electron-withdrawing 4-substituents (e.g., Cl) may enhance target affinity in hydrophobic pockets.
- 6-Position alkyl/aryl groups balance lipophilicity and solubility, critical for optimizing pharmacokinetics.
- Carbonitrile derivatives offer advantages in stability but require formulation strategies to address solubility limitations .
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- Methodological Answer: Utilize 1H and 13C NMR spectroscopy to identify characteristic peaks, such as the 3-chlorophenyl aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). IR spectroscopy can confirm the presence of amino (N–H stretch, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups. These techniques were validated in structurally similar pyridine derivatives .
Q. What safety precautions should be taken during synthesis?
- Methodological Answer: Follow protocols for pyridine derivatives:
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact (H313/H332 hazards noted in analogous compounds) .
- Neutralize acidic byproducts with aqueous NaOH (as in ’s synthesis) to minimize corrosion risks .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer:
Q. What solvents are suitable for crystallization?
- Methodological Answer: Use ethanol-water mixtures or ethyl acetate for recrystallization, as demonstrated in pyridine-carboxylate analogs to enhance purity (>99%) .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved?
- Methodological Answer:
- Compare experimental data with DFT-calculated NMR shifts for the target structure.
- If peak splitting occurs (e.g., diastereomer formation), use chiral HPLC or X-ray crystallography (as in ’s single-crystal analysis) to confirm stereochemistry .
Q. What strategies mitigate byproduct formation during cyclization?
- Methodological Answer:
- Introduce microwave-assisted synthesis to reduce reaction time and side reactions (e.g., over-oxidation).
- Monitor intermediates via TLC at 30-minute intervals, adjusting temperature (80–100°C) to favor the pyrano-pyridine core .
Q. How can biological activity be screened for this compound?
- Methodological Answer:
- Test in vitro kinase inhibition using p38 MAPK assays (IC50 determination), referencing protocols for pyrimidine-carboxylate inhibitors in .
- Perform microbial screening (e.g., against E. coli or S. aureus) with agar diffusion methods, as described for hexahydroquinoline derivatives .
Q. What computational methods predict reactivity or stability?
- Methodological Answer:
- Perform molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., kinase active sites).
- Use QM/MM simulations to assess hydrolytic stability of the ester group under physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
